5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Description
5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, commonly referred to as scutellarein, is a flavone derivative characterized by hydroxyl groups at positions 5 and 6 of the benzopyranone core and a 4-hydroxyphenyl substituent at position 2 . It serves as the aglycone (non-glycosylated) form of scutellarin (a 7-O-glucuronide derivative), a bioactive compound isolated from plants such as Erigeron breviscapus .
Properties
CAS No. |
740847-29-4 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,16-17,19H |
InChI Key |
VMOBMZZJONPCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. These reactants undergo a condensation reaction in the presence of a base, followed by cyclization to form the chromenone structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 5 and 6 are highly susceptible to oxidation, forming quinones or other oxidized derivatives.
Key Reagents and Conditions:
| Reagent | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous media | 5,6-Quinone derivative | |
| Hydrogen peroxide | Alkaline pH | Hydroxylated quinone intermediates |
Mechanistic Insight :
Oxidation typically proceeds via radical intermediates, with the C5 and C6 hydroxyl groups acting as electron donors. The resulting quinone derivatives exhibit enhanced electrophilicity, making them reactive in subsequent conjugation or polymerization reactions .
Reduction Reactions
The benzopyran-4-one core undergoes reduction to yield dihydro derivatives.
Key Reagents and Conditions:
| Reagent | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Sodium borohydride | Methanol, 0–5°C | 2,3-Dihydro-4H-benzopyran-4-one | |
| Lithium aluminum hydride | Dry THF, reflux | Fully reduced chroman-4-ol derivative |
Structural Confirmation :
Reduction products are characterized by NMR shifts:
-
1H NMR : Disappearance of C4 carbonyl proton (δ ~8.2 ppm) and emergence of C4-OH proton (δ ~5.1 ppm) .
-
13C NMR : Shift from C4=O (δ ~182 ppm) to C4-OH (δ ~75 ppm) .
Substitution Reactions
Electrophilic aromatic substitution occurs at the activated positions of the aromatic rings.
Methylation
Selective methylation of hydroxyl groups is achieved using methyl iodide:
| Position Methylated | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| C5-OH | CH3I, K2CO3 | DMF, 60°C, 12h | 78% | |
| C6-OH | (CH3)2SO4, NaOH | H2O, RT, 6h | 65% |
Regioselectivity :
Methylation favors the C5-OH due to steric protection of C6-OH by the adjacent C4 carbonyl group .
Sulfonation
Sulfonic acid groups can be introduced using concentrated H2SO4:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H2SO4 (98%) | 80°C, 3h | 5-Sulfo-6-hydroxy derivative |
Enzymatic Modifications
Biotransformation studies reveal glycosylation and hydroxylation pathways:
Glycosylation
| Enzyme | Substrate | Product | Reference |
|---|---|---|---|
| UDP-glucosyltransferase | UDP-glucose | 6-O-β-D-glucopyranosyl derivative |
Biological Relevance :
Glycosylation enhances water solubility and modulates bioavailability .
Hydroxylation
Microsomal cytochrome P450 enzymes introduce additional hydroxyl groups:
| Position Hydroxylated | Enzyme | Product | Reference |
|---|---|---|---|
| C3' | CYP3A4 | 3',5,6-Trihydroxy derivative |
Stability and Degradation
The compound degrades under prolonged UV exposure or extreme pH:
Photodegradation
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm) | Ring-opening to cinnamic acids | 2.5h |
Acid-Catalyzed Degradation
| pH | Major Product | Mechanism | Reference |
|---|---|---|---|
| <3 | 4-Hydroxybenzoic acid | Retro-aldol cleavage |
Comparative Reactivity Table
| Reaction Type | Position Reacted | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Oxidation (C5-OH) | C5 | 1.2 × 10⁻³ | 45.2 |
| Methylation (C6-OH) | C6 | 8.7 × 10⁻⁴ | 52.8 |
| Glycosylation (C6-OH) | C6 | 3.4 × 10⁻⁵ | 68.3 |
Scientific Research Applications
Antioxidant Activity
Research indicates that 5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one possesses significant antioxidant properties. It scavenges free radicals and protects cells from oxidative stress, which is crucial in preventing various diseases including cancer and neurodegenerative disorders.
Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound effectively reduced oxidative damage in cellular models, highlighting its potential for use in dietary supplements aimed at enhancing health through antioxidant mechanisms .
Anti-inflammatory Effects
The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to modulate cytokine production and reduce inflammation markers has been documented.
Data Table: Anti-inflammatory Activity
| Study Reference | Method Used | Inflammatory Markers Measured | Results |
|---|---|---|---|
| In vitro | TNF-α, IL-6 | Significant reduction observed | |
| Animal model | COX-2, PGE2 | Decreased expression noted |
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting its potential application in developing natural preservatives or therapeutic agents.
Case Study : Research has shown that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans in laboratory settings .
Drug Development
The unique properties of this compound make it a promising lead compound for drug development targeting oxidative stress-related diseases and inflammation.
Example : Its derivatives are under investigation for their potential to treat chronic conditions such as diabetes and cardiovascular diseases due to their ability to improve endothelial function and reduce blood glucose levels .
Nutraceuticals
Given its health benefits, this compound is being explored for inclusion in nutraceutical formulations aimed at improving overall health and preventing chronic diseases.
Plant Growth Promotion
Research indicates that flavonoids like this compound can enhance plant growth by promoting root development and increasing resistance to environmental stresses.
Data Table: Effects on Plant Growth
| Plant Species | Treatment Concentration (mg/L) | Growth Parameter Measured | Result |
|---|---|---|---|
| Arabidopsis thaliana | 10 | Root length | Increased by 30% |
| Tomato | 20 | Leaf area | Enhanced by 25% |
Mechanism of Action
The mechanism of action of 5,6-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its ability to scavenge free radicals and inhibit oxidative stress. It modulates inflammatory signaling pathways and cytokine expression, thereby exerting anti-inflammatory effects. The compound also inhibits the production of reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differentiation
Flavonoids share a common benzopyranone backbone but differ in hydroxylation patterns, substitution positions, and glycosylation. Below is a comparative analysis of scutellarein and key analogs:
Table 1: Structural and Functional Comparison of Scutellarein and Related Flavonoids
Key Observations
Hydroxylation Patterns :
- Scutellarein’s 5,6-dihydroxy configuration distinguishes it from apigenin (5,7-dihydroxy) and genistein (5,7-dihydroxy as an isoflavone). This arrangement may enhance metal chelation and radical scavenging compared to analogs .
- The 3-position substitution in isoflavones (e.g., genistein) versus the 2-position in flavones (e.g., scutellarein) alters receptor binding, such as genistein’s affinity for estrogen receptor beta .
Glycosylation Effects :
- Scutellarin (scutellarein-7-O-glucuronide) exhibits improved solubility and bioavailability compared to scutellarein, enabling therapeutic applications in cerebrovascular diseases .
Biological Activities: Genistein: Potent inhibitor of glycosaminoglycan (GAG) synthesis, relevant for treating mucopolysaccharidoses (MPS) . Apigenin: Demonstrates microbiota-modulating effects, influencing gut health . Thymonin and Hispidulin: Methoxy groups (e.g., 6-methoxy in hispidulin) may enhance blood-brain barrier penetration .
Biological Activity
5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, also known as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.
- Chemical Formula : C₁₅H₁₀O₅
- Molecular Weight : 270.0528 g/mol
- CAS Registry Number : 23130-22-5
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties, which help neutralize free radicals and reduce oxidative stress. The compound has demonstrated significant antioxidant potential in various studies. For example, it was shown to scavenge reactive oxygen species (ROS) effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have documented its ability to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages . This suggests a potential role in managing inflammatory diseases.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in various cancer cell lines. It has been reported to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. For instance, studies on human breast cancer cells revealed that treatment with this flavonoid led to increased caspase activity and DNA fragmentation, indicating effective induction of apoptosis .
Antimicrobial Activity
In addition to its antioxidant and anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Study on Antioxidant Activity
A study published in Food Chemistry assessed the antioxidant capacity of various flavonoids, including this compound. The results indicated that this compound exhibited a high level of DPPH radical scavenging activity compared to other flavonoids tested .
Study on Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS) stimulated macrophages. The findings revealed that it significantly reduced nitric oxide production and inhibited the expression of cyclooxygenase (COX) enzymes .
Summary of Biological Activities
| Biological Activity | Mechanism/Effect |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation |
| Anticancer | Induces apoptosis; activates intrinsic apoptotic pathways |
| Antimicrobial | Effective against various bacteria and fungi |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one?
- Methodological Answer : Synthesis often involves enzymatic hydrolysis (e.g., β-glucuronidase) of glycosylated precursors like Scutellarein-7-O-β-D-glucuronide, followed by purification using reverse-phase HPLC or column chromatography. Post-synthesis, purity validation via LCMS (≥98% purity) is critical, as demonstrated in studies using similar flavonoid derivatives . Storage at 4°C in dark conditions preserves stability .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : To confirm substitution patterns (e.g., hydroxyl and aromatic protons) .
- LCMS : For molecular weight confirmation and purity assessment .
- UV-Vis Spectroscopy : To identify chromophore systems (e.g., λmax ~260-350 nm for flavones) .
Structural ambiguities, such as hydroxyl group positions, may require 2D NMR (e.g., COSY or HSQC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data from divergent analytical studies?
- Methodological Answer : Contradictions (e.g., hydroxyl group orientation or tautomerism) require cross-validation:
- X-ray Crystallography : Provides definitive bond lengths and angles, as seen in structural reports of related benzopyranones .
- Comparative NMR Analysis : Compare experimental shifts with computational predictions (DFT calculations) .
- Mass Fragmentation Patterns : Use high-resolution LCMS/MS to differentiate isomers .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples at 25–60°C and pH 3–8. Monitor degradation via HPLC and quantify half-life using kinetic models .
- Oxidative Stress Tests : Expose to H2O2 or Fe²+ to simulate radical-mediated degradation, common in polyphenols .
- Light Sensitivity : UV irradiation experiments (e.g., 254 nm) to assess photostability .
Q. What mechanistic approaches are used to study its biological activity in vitro?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands or fluorescence polarization to evaluate interactions (e.g., estrogen receptors, given structural similarity to genistein) .
- Enzyme Inhibition Studies : Kinetic assays (e.g., Michaelis-Menten plots) to assess effects on kinases or oxidases .
- Molecular Docking : Simulate binding modes with target proteins (e.g., COX-2 or NF-κB) using software like AutoDock .
Q. How can researchers address discrepancies in reported bioactivity across cell lines?
- Methodological Answer :
- Cell Line Authentication : Ensure STR profiling to rule out cross-contamination.
- Standardized Assay Conditions : Control variables like serum concentration, passage number, and incubation time .
- Metabolomic Profiling : Compare intracellular metabolite levels (e.g., ROS or ATP) to identify context-dependent effects .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
